(R)-Azelnidipine
Description
Contextualization within the Dihydropyridine (B1217469) Calcium Channel Blocker Class
Dihydropyridine calcium channel blockers are a widely used class of antihypertensive agents that exert their effects by inhibiting the influx of calcium ions through voltage-dependent calcium channels, primarily the L-type channels, in vascular smooth muscle cells. patsnap.comjddtonline.infod-nb.infodrugbank.comamazonaws.com This inhibition leads to vasodilation and a subsequent reduction in blood pressure. patsnap.comresearchgate.netdrugbank.com The DHP class is diverse, with different generations exhibiting varying pharmacokinetic and pharmacodynamic properties. e-jcpp.org
Azelnidipine (B1666253) is characterized as a third-generation dihydropyridine CCB. patsnap.come-jcpp.orgtandfonline.com Third-generation DHPs, including Azelnidipine and amlodipine (B1666008), are noted for their stable pharmacokinetics, slow onset of action, and long duration of activity. patsnap.come-jcpp.org They also tend to exhibit higher vascular selectivity and less sympathoexcitation compared to earlier generations. e-jcpp.org A key distinguishing feature of Azelnidipine within this class is its ability to lower blood pressure with a minimal increase in heart rate, unlike some other CCBs which can induce reflex tachycardia. nih.govjddtonline.infodrugbank.comtandfonline.comnih.gov This is attributed to its gradual onset of action. patsnap.comjddtonline.infodrugbank.comtandfonline.com Furthermore, Azelnidipine has been shown to block not only L-type calcium channels but also T-type calcium channels, which are present in both afferent and efferent arterioles. d-nb.infonih.gov This dual channel blockade may contribute to its effects on glomerular pressure and potential renal protection. d-nb.infonih.gov Azelnidipine also possesses high lipid solubility and a strong affinity for vascular tissue, leading to its retention in the vascular wall and prolonged hypotensive effects. jddtonline.infod-nb.infonih.gov
Historical Trajectory and Evolution of Research on (R)-Azelnidipine
Azelnidipine was synthesized by Ube Industries, Ltd. and developed by Sankyo Co., Ltd. (now Daiichi Sankyo Co., Ltd.) in Japan. nih.govjddtonline.info Its development aimed to create a calcium channel blocker with a sustained antihypertensive effect and a favorable side effect profile, particularly avoiding reflex tachycardia commonly seen with earlier DHPs. nih.govjddtonline.infodrugbank.com
Early research focused on establishing its efficacy and pharmacokinetic properties. Studies in animal models demonstrated its potent and sustained blood pressure-lowering effects. jddtonline.info Clinical trials in hypertensive patients confirmed its effectiveness in reducing blood pressure. tandfonline.comscienceopen.com A significant finding during this phase was the identification of the (R)-enantiomer as the primary pharmacologically active form, a characteristic that sets it apart from some other chiral CCBs. researchgate.netwjpps.com
Over time, research on Azelnidipine has evolved beyond its basic antihypertensive action to explore its pleiotropic effects. Studies have investigated its potential cardio-protective, neuroprotective, anti-atherosclerotic, and insulin (B600854) resistance-improving properties. nih.govjddtonline.infodrugbank.comtandfonline.comnih.govscienceopen.com For instance, research has indicated that Azelnidipine can reduce heart rate and proteinuria in hypertensive patients by inhibiting sympathetic nerve activity. nih.govjddtonline.infodrugbank.comtandfonline.comnih.gov Preclinical and clinical studies have been conducted to evaluate these additional benefits. d-nb.infonih.gov
Detailed Research Findings:
Studies have compared Azelnidipine to other commonly used CCBs like amlodipine and nifedipine (B1678770). While demonstrating comparable blood pressure reduction to some agents, Azelnidipine has shown differences in effects on heart rate and potential benefits on renal parameters. tandfonline.comscienceopen.comnih.gov For example, a study comparing Azelnidipine and extended-release nifedipine showed significant decreases in systolic and diastolic blood pressure with both, but the decline was significantly greater in the Azelnidipine group in that specific study. tandfonline.com Another study comparing Azelnidipine, amlodipine, cilnidipine (B1669028), and benidipine (B10687) in Indian patients with essential hypertension found that all agents demonstrated good efficacy in reducing blood pressure. nih.gov Regarding renal parameters, Azelnidipine showed a change in mean serum creatinine (B1669602) from 0.99 ± 0.23 at baseline to 0.98 ± 0.25 mg/dL at the end of the study in one analysis. nih.gov
Research has also delved into the molecular mechanisms underlying Azelnidipine's effects, confirming its inhibition of transmembrane Ca2+ influx through voltage-dependent channels in vascular smooth muscles. researchgate.netjddtonline.infodrugbank.comamazonaws.comnih.gov Studies have also investigated its antioxidative properties, which may contribute to cardiovascular protection. patsnap.comjddtonline.infodrugbank.comtandfonline.com Furthermore, research has explored its effects on macrophage activation, suggesting potential antiatherosclerotic properties through the inhibition of macrophage differentiation and activation via the L-type calcium channel Cav1.2. nih.gov
Data Table Example (Illustrative, based on search snippets):
| Study Focus | Comparator (if any) | Key Finding (related to R-Azelnidipine properties) |
| Blood Pressure Reduction tandfonline.com | Extended-release nifedipine | Significant decrease in SBP and DBP, with a potentially greater decline in the Azelnidipine group in this study. tandfonline.com |
| Effects on Heart Rate nih.govjddtonline.infodrugbank.comtandfonline.comnih.gov | Other DHPs | Does not typically induce reflex tachycardia; may decrease heart rate. nih.govjddtonline.infodrugbank.comtandfonline.comnih.gov |
| Renal Parameters (Serum Creatinine) nih.gov | Amlodipine, Cilnidipine, Benidipine | Mean serum creatinine change from 0.99 ± 0.23 to 0.98 ± 0.25 mg/dL over 12 months. nih.gov |
| Macrophage Activation nih.gov | N/A | Inhibited differentiation and activation of THP-1 macrophages through Cav1.2. nih.gov |
| Anti-atherosclerotic effects nih.govjddtonline.infodrugbank.comtandfonline.comnih.gov | N/A | Confirmed in clinical and preclinical studies. nih.govjddtonline.infodrugbank.comtandfonline.comnih.gov |
Unaddressed Research Gaps and Future Directions in this compound Studies
Despite the research conducted on Azelnidipine, several areas warrant further investigation, particularly concerning the specific activity and potential of the (R)-enantiomer. While it is established that the pharmacological action primarily resides in the (R)-form, a comprehensive understanding of the subtle differences in pharmacological profiles, if any, between the isolated (R)-enantiomer and the racemic mixture (Azelnidipine) in various clinical contexts could be beneficial. researchgate.netwjpps.com
One significant gap identified in recent literature pertains to the cardioprotective action and efficacy of Azelnidipine, specifically its effects on proinflammatory cytokines and altered lipid profiles in diabetic patients or experimental models of diabetes. Although a study in diabetic rats showed promising results in reducing markers of cardiac damage, inflammation, and improving lipid profiles, further research in human diabetic populations is needed to solidify these findings. nih.gov
Future research directions for this compound could include:
Stereospecific Studies: More in-depth studies focusing solely on the (R)-enantiomer to fully elucidate its specific binding characteristics, cellular pathways, and downstream effects compared to the (S)-enantiomer and the racemic mixture. This could involve advanced techniques in stereochemistry and pharmacology. wikipedia.org
Long-term Outcomes in Specific Patient Populations: Investigating the long-term cardiovascular and renal outcomes of this compound use in specific patient populations, such as those with diabetes, chronic kidney disease, or post-ischemic stroke, where initial studies have shown potential benefits. nih.govjddtonline.infod-nb.infotandfonline.comnih.govnih.gov
Comparative Effectiveness Research: Rigorous comparative studies against newer or other established antihypertensive agents, focusing on specific endpoints beyond blood pressure reduction, such as reduction in cardiovascular events, progression of organ damage, and impact on quality of life.
Exploration of Novel Indications: Further research into potential novel applications suggested by its pleiotropic effects, such as its anti-inflammatory and anti-atherosclerotic properties, or its potential role in conditions beyond hypertension. nih.govjddtonline.infodrugbank.comtandfonline.comnih.govnih.govbiointerfaceresearch.com While some patent applications mention the potential use of Azelnidipine in treating cancers, the current literature suggests a lack of established research in this area, highlighting a significant gap if this is a potential avenue. google.comgoogle.com
Pharmacogenomics: Studies exploring how genetic variations might influence the response to this compound, potentially leading to personalized medicine approaches.
Addressing these research gaps through well-designed preclinical and clinical studies will be crucial for a more complete understanding of the therapeutic potential of this compound and its optimal place in clinical practice.
Structure
2D Structure
3D Structure
Properties
CAS No. |
722455-08-5 |
|---|---|
Molecular Formula |
C33H34N4O6 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl (4R)-2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3/t28-/m1/s1 |
InChI Key |
ZKFQEACEUNWPMT-MUUNZHRXSA-N |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(R)-(-)-Azelnidipine, Azelnidipine, (R)-, (R)-Azelnidipine |
Origin of Product |
United States |
Synthetic Chemistry and Stereochemical Control of R Azelnidipine
Advanced Total Synthesis Methodologies for (R)-Azelnidipine
While specific advanced total synthesis methodologies focusing solely on the (R)-enantiomer are not extensively detailed in the provided search results, general synthetic routes for azelnidipine (B1666253) have been reported. One patent describes a preparation method starting from 3-nitrobenzaldehyde (B41214) and isopropyl acetoacetate (B1235776), followed by reaction with benzhydrylamine and epichlorohydrin (B41342) to form the azetidine (B1206935) ring, and subsequent steps including esterification and Hantzsch condensation to build the dihydropyridine (B1217469) core google.comgoogle.com. Another approach involves the preparation of a key intermediate, 3-amino-3-iminopropanoic acid-1-(diphenylmethyl)-3-azetidinyl ester acetate (B1210297), from 1-diphenylmethyl-3-azetidinone and cyanoacetic acid through a four-step process including esterification, Pinner reaction, neutralization, and amidine formation, which is then used in a Hantzsch condensation with 2-(3-nitrobenzylidene) isopropyl acetoacetate to yield azelnidipine google.com. Existing methods for azelnidipine synthesis, particularly for intermediates, have sometimes relied on techniques like column chromatography for purification, which may not be ideal for large-scale industrial production google.com.
Enantioselective Synthesis and Chiral Resolution Techniques for Azelnidipine Enantiomers
The synthesis of chiral compounds like this compound typically involves either enantioselective synthesis, where a catalyst or chiral auxiliary is used to favor the formation of one enantiomer, or the synthesis of the racemic mixture followed by chiral resolution to separate the enantiomers.
Asymmetric Catalysis in this compound Synthesis
The search results highlight the growing importance of asymmetric catalysis in organic synthesis, particularly for creating chiral centers in molecules containing heterocycles like azetidines researchgate.netresearchgate.netnih.gov. While direct examples of asymmetric catalysis specifically applied to the synthesis of this compound's dihydropyridine core or the introduction of its specific azetidine substituent in an enantioselective manner are not explicitly detailed, the broader context of asymmetric catalysis involving azetidines suggests potential avenues. Research is ongoing in developing chiral azetidine-derived ligands and organocatalysts for various asymmetric reactions, including those that could potentially be adapted for azelnidipine synthesis researchgate.netresearchgate.net. Methods for the enantioselective synthesis of enantioenriched C2-substituted azetidines using chiral tert-butanesulfinamides have been reported, demonstrating the feasibility of controlling stereochemistry in the azetidine ring acs.orgacs.orgnih.gov.
Chromatographic Chiral Separation of Azelnidipine Stereoisomers
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), are widely used for the separation of enantiomers. Several studies have focused on the chiral separation of azelnidipine enantiomers using HPLC researchgate.netresearchgate.netepa.govnih.govbjmu.edu.cnscientific.net.
Different chiral columns and mobile phase conditions have been investigated. One method achieved baseline chiral separation of azelnidipine using a Chiralpak AD-H column under normal-phase conditions with a mobile phase of hexane-isopropyl alcohol (90:10, v/v) researchgate.netnih.gov. This method demonstrated a resolution of 3.3 researchgate.netnih.gov. Another study explored direct chiral separation using a Pirkle-type Sumichiral OA-2500 column under normal phase conditions, achieving good separation with hexane-ethanol mixtures as the mobile phase researchgate.netepa.govbjmu.edu.cn. For instance, a mobile phase of hexane-ethanol (90:10, v/v) resulted in a resolution of 4.0, while hexane-ethanol (60:40, v/v) provided a resolution of 2.7 in a shorter analysis time researchgate.netepa.govbjmu.edu.cn. Reverse-phase conditions with methanol (B129727) or methanol containing ammonium (B1175870) acetate on the same column resulted in only partial separation researchgate.netepa.govbjmu.edu.cn.
Protein-based CSPs, such as those utilizing alpha(1)-acid glycoprotein, have also been explored for azelnidipine enantiomer separation, coupled with mass spectrometry for detection researchgate.netmdpi.com.
Simulated moving bed (SMB) chromatography is another promising technique for large-scale chiral separation due to its efficiency and reduced solvent consumption scientific.net. Studies have investigated the determination of Henry constants for azelnidipine enantiomers on Chiralpak AD columns at different temperatures to provide parameters for non-isothermal SMB separation scientific.netresearchgate.net.
Here is a summary of some chromatographic chiral separation conditions for azelnidipine:
| Column Type | Mobile Phase | Mode | Resolution (Rs) | Reference |
| Chiralpak AD-H | Hexane-isopropyl alcohol (90:10, v/v) | Normal Phase | 3.3 | researchgate.netnih.gov |
| Sumichiral OA-2500 | Hexane-ethanol (90:10, v/v) | Normal Phase | 4.0 | researchgate.netepa.govbjmu.edu.cn |
| Sumichiral OA-2500 | Hexane-ethanol (60:40, v/v) | Normal Phase | 2.7 | researchgate.netepa.govbjmu.edu.cn |
| alpha(1)-acid glycoprotein | Isocratic mobile phase (details not specified) | Not specified | Not specified | researchgate.net |
Characterization and Control of Stereochemical Purity in this compound Production
Ensuring the stereochemical purity of this compound is critical. Analytical methods, particularly chiral chromatography, are essential for this purpose. The HPLC methods developed for chiral separation can also be used to determine the enantiomeric excess (ee) or the ratio of the (R) and (S) enantiomers in a sample researchgate.netresearchgate.netepa.govnih.govbjmu.edu.cn. For example, validated HPLC methods have been established for the quantitative analysis of azelnidipine enantiomers, demonstrating good precision and accuracy researchgate.net. The ability to achieve baseline separation with high resolution is a key factor in accurately quantifying each enantiomer and controlling stereochemical purity during production.
Characterization techniques like mass spectrometry (MS) can be coupled with chromatography to confirm the identity of the separated enantiomers researchgate.netnih.gov. For instance, mass spectrometric data monitoring specific transitions have been used in the enantiomeric separation of azelnidipine researchgate.net.
Investigation of Azelnidipine Polymorphism and Crystal Forms
Azelnidipine is known to exhibit polymorphism, existing in multiple crystalline forms patsnap.comgoogle.comgoogle.comnih.govresearchgate.net. Different crystal forms can have varying physical properties, such as melting point, solubility, and bioavailability, which are important considerations in drug development and manufacturing.
Reported crystal forms of azelnidipine include alpha (α), beta (β), gamma (γ), epsilon (ε), and amorphous forms patsnap.comgoogle.com. The alpha (α) crystal form is often highlighted as the medicinally relevant form due to its higher bioavailability compared to the beta (β) form patsnap.comgoogle.com. The beta (β) form has a higher melting point (196-198°C) compared to the alpha form (122-123°C) google.com.
Various analytical techniques are employed to identify and characterize these polymorphs, including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Infrared (IR) spectroscopy, Raman spectroscopy, Terahertz (THz) spectroscopy, and solid-state Nuclear Magnetic Resonance (ss-NMR) spectroscopy nih.govresearchgate.net. PXRD is commonly used to identify different crystal forms based on their unique diffraction patterns google.comgoogle.comnih.gov. DSC can provide information on melting points and polymorphic transitions google.comnih.gov.
Studies have investigated the transition thermodynamics of azelnidipine polymorphs. For example, the solubility of the alpha and beta forms in 50% ethanol (B145695) at different temperatures has been used to calculate thermodynamic parameters of the transition reaction nih.govresearchgate.net. The beta form has been shown to be the thermodynamically stable form at room temperature and is enantiotropically related to the alpha form nih.govresearchgate.net. The kinetics of solid-state decomposition of the polymorphs have also been studied using DSC nih.govresearchgate.net.
New crystal forms beyond alpha and beta have also been reported, characterized by their specific PXRD peaks and DSC absorption patterns google.com. For instance, a patent describes C, E, and F type crystals with distinct Bragg angles (2θ) and DSC profiles google.com. The clinically used azelnidipine is reported to be the A-type crystal form, which can be obtained by crystalline form conversion from other forms like C, E, and F types google.com. Methods for preparing specific crystal forms, such as the alpha crystal form, often involve crystallization and crystal transformation steps using specific solvents like isopropanol (B130326) and cyclohexane (B81311) patsnap.com.
Molecular and Cellular Pharmacodynamics of R Azelnidipine
Voltage-Gated Calcium Channel Modulation by (R)-Azelnidipine
Azelnidipine (B1666253) exerts its primary effect by inhibiting the transmembrane influx of calcium ions through voltage-dependent channels located in the smooth muscles of vascular walls. wisdomlib.orgdrugbank.comnih.govdovepress.comnih.gov This inhibition leads to the relaxation of vascular smooth muscle and a decrease in blood pressure. drugbank.comnih.gov Voltage-gated calcium channels are a diverse group classified into several subtypes, including L-, T-, N-, P/Q-, and R-types, based on their electrophysiological characteristics. wisdomlib.orgdrugbank.comnih.govdovepress.comthoracickey.com
L-Type Calcium Channel Subtype Selectivity and Binding Kinetics of this compound
Azelnidipine demonstrates selectivity for L-type calcium channels. wisdomlib.orgdrugbank.comnih.govdovepress.comresearchgate.netontosight.ai While primarily known as an L-type calcium channel blocker, some research indicates that azelnidipine also blocks T-type calcium channels, classifying it as an L/T-type calcium channel blocker. nih.gove-jcpp.org L-type calcium channels (Cav1.2) are the predominant subtype found in cardiac and smooth muscle, playing a significant role in excitation-contraction coupling. thoracickey.com T-type calcium channels (Cav3.1, Cav3.2) are present in various tissues, including afferent and efferent arterioles, and contribute to cardiovascular function. nih.govthoracickey.come-jcpp.orgphysiology.org
Studies investigating the interaction of azelnidipine with Cav1.2 channels in HEK293 cells have explored potential quantitative modifications of these channels. researchgate.netresearchgate.net Treatment with azelnidipine was shown to reduce the surface expression of Cav1.2α1c protein in HEK293 cells and rat pulmonary artery smooth muscle cells. researchgate.net This reduction in surface expression, unlike that observed with amlodipine (B1666008) and nicardipine, was rescued by inhibiting proteasome activity, suggesting a mechanism involving protein degradation. researchgate.net
Radioligand-binding studies have indicated that azelnidipine possesses a high affinity for dihydropyridine (B1217469) (DHP)-binding sites within L-type calcium channels, with an IC50 of 3 nM. nih.gov This affinity is considerably higher than its affinity for phenylalkylamine or benzothiazepine (B8601423) binding sites on the same channels. nih.gov Comparative studies with nifedipine (B1678770) in guinea-pig vascular smooth muscle suggest that azelnidipine may interact with voltage-dependent L-type calcium channels through inhibitory mechanisms that differ from those of nifedipine, as evidenced by the lack of competitive interaction with the L-type channel agonist S(-)-Bay K 8644. nih.gov DHP calcium channel blockers like azelnidipine, due to their lipophilicity, may access their receptor site on the L-type channel via a membrane pathway, involving initial binding and accumulation within the lipid bilayer before diffusing to the receptor. jddtonline.info These compounds typically exhibit higher affinity for voltage-gated calcium channels under more depolarized membrane conditions. thoracickey.com
Molecular Mechanisms of Calcium Channel Blockade by this compound
The fundamental mechanism by which azelnidipine reduces calcium influx involves the inhibition of transmembrane Ca2+ movement through voltage-dependent channels. wisdomlib.orgdrugbank.comnih.govdovepress.comnih.gov Dihydropyridine calcium channel blockers are understood to stabilize an impermeable state of the calcium channel, a state capable of binding a single calcium ion. thoracickey.com The binding of DHP compounds is often favored when the channels are in the open or inactivated states, contributing to voltage-dependent blockade. thoracickey.com The pore-forming α1 subunit of the voltage-gated calcium channel contains the binding site, with the S4 segment acting as the voltage sensor and the IS6 segment contributing significantly to the high-affinity binding of DHPs to the smooth muscle L-type channel. thoracickey.com Beyond direct pore block or state-dependent binding, studies have shown that azelnidipine treatment can reduce the total amount of Cav1.2α1c protein in cellular models by inhibiting proteasome activity, suggesting a longer-term impact on channel expression. researchgate.net
Investigation of Non-Calcium Channel Molecular Targets of this compound
While its primary mechanism involves calcium channel blockade, research indicates that azelnidipine may also interact with other molecular targets or influence pathways independent of direct calcium channel inhibition. Azelnidipine has been shown to inhibit sympathetic nerve activity. drugbank.comjddtonline.infonih.govdovepress.com Furthermore, its observed effects on oxidative stress and inflammatory pathways suggest interactions with intracellular signaling components that extend beyond its role as a calcium channel blocker. nih.govresearchgate.netfrontiersin.orgomicsdi.orgnih.govresearchgate.netahajournals.orgcardiologyres.orgd-nb.infooup.comahajournals.orgjst.go.jp Specific examples include the inhibition of p22phox expression, a subunit of NADPH oxidase involved in reactive oxygen species production, and modulation of signaling cascades such as ERK and STAT pathways. ahajournals.orgahajournals.org Azelnidipine has also been reported to influence NFκB activation ahajournals.orgcardiologyres.orgahajournals.org and stimulate VEGF secretion, potentially via protein kinase C and NFκB activation in specific cell types. cardiologyres.org Its ability to affect intracellular calcium levels in vascular smooth muscle cells under pulsatile pressure conditions might also involve mechanisms distinct from simple L-type channel block under these specific stimuli. oup.com
Intracellular Signaling Pathway Interactions and Modulation by this compound
Azelnidipine engages with several intracellular signaling pathways, notably those implicated in the regulation of oxidative stress and inflammatory responses. researchgate.netfrontiersin.orgnih.govresearchgate.netahajournals.orgcardiologyres.orgd-nb.infoahajournals.orgjst.go.jp
Role in Oxidative Stress Pathways and Antioxidant Activity at the Cellular Level
Azelnidipine exhibits notable antioxidative activity at the cellular level. drugbank.comjddtonline.infonih.govresearchgate.netd-nb.info Experimental studies have demonstrated its ability to reduce oxidative stress in various cellular and animal models. researchgate.netresearchgate.netfrontiersin.orgnih.govresearchgate.netahajournals.orgd-nb.infoahajournals.org In stroke-prone spontaneously hypertensive rats (SHRSPs), azelnidipine treatment inhibited the activity of NAD(P)H oxidase and activated Manganese Superoxide (B77818) Dismutase (MnSOD) in the rostral ventrolateral medulla (RVLM), contributing to a reduction in oxidative stress and subsequent sympathoinhibition. frontiersin.org It has also been shown to suppress reactive oxygen species (ROS) production induced by 7-ketocholesterol (B24107) in endothelial cells. researchgate.net Azelnidipine may help preserve insulin (B600854) signaling and glucose uptake in adipocytes under conditions of oxidative stress, potentially by improving signal transduction pathways affected by inflammatory cytokines. researchgate.net Oxidative stress is known to disrupt insulin signaling, involving key kinases such as PI3 kinase and Akt. researchgate.net In a model of hyperglycemia-induced cardiac damage in rats, azelnidipine treatment led to a significant reduction in markers of oxidative stress, including lipid peroxidation, nitric oxide, and carbonylated proteins, while sustaining the levels of antioxidant enzymes such as Superoxide Dismutase (SOD), catalase, and reduced glutathione. researchgate.net Furthermore, azelnidipine has been shown to inhibit liver fibrosis and enhance antioxidant activity in human hepatic stellate (LX-2) cells and mouse models. researchgate.netnih.govresearchgate.netomicsdi.org Its antioxidant effects in vascular injury models involve the inhibition of both AT1 receptor-mediated and AT1 receptor-independent oxidative stress, partly through the inhibition of p22phox expression, a subunit of NADPH oxidase, thereby decreasing superoxide anion production. ahajournals.orgahajournals.org Oxidative stress itself can activate various receptor and nonreceptor protein tyrosine kinases, highlighting a complex interplay with signaling networks. ahajournals.org
Modulation of Inflammatory Pathways (e.g., NFκB) by this compound in Cellular Models
Azelnidipine has been reported to possess anti-inflammatory activity, which may occur independently of its hemodynamic effects. nih.govd-nb.info It can influence the inflammatory response in human peripheral blood mononuclear cells (PBMCs). jst.go.jp In PBMCs stimulated with phytohemagglutinin (PHA), azelnidipine significantly reduced the increase in intracellular calcium concentration and decreased the production of inflammatory cytokines such as Monocyte Chemoattractant Protein-1 (MCP-1) and Tumor Necrosis Factor-alpha (TNF-α). jst.go.jp In models of vascular injury, azelnidipine treatment inhibited the expression of inflammatory markers like MCP-1 and TNF-α in both wild-type and AT1a receptor null mice. ahajournals.orgahajournals.org While its effects on inflammation are generally inhibitory, one study in human coronary smooth muscle cells (HCSMCs) indicated that azelnidipine induced NFκB activation in a dose-dependent manner, a process potentially involved in stimulating the secretion of Vascular Endothelial Growth Factor (VEGF). cardiologyres.org This suggests that the modulation of NFκB by azelnidipine may be context-dependent, varying with cell type and specific stimuli. Oxidative stress is known to induce the expression of genes encoding chemoattractant proteins such as MCP-1 and activate NF-κB, which plays a key role in upregulating proinflammatory genes. ahajournals.orgnih.govphysiology.org Therefore, the antioxidant activity of azelnidipine may contribute to its anti-inflammatory effects by reducing oxidative stress-mediated activation of inflammatory pathways. ahajournals.orgahajournals.org Additionally, azelnidipine has been shown to attenuate the activation of ERK and STAT signaling pathways in the context of vascular injury, further indicating its modulation of intracellular signaling involved in inflammatory and proliferative responses. ahajournals.orgahajournals.org
Cellular Electrophysiological Effects of this compound.
The primary cellular electrophysiological effect of this compound is the inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle. nih.gov Studies using the whole-cell patch-clamp technique in guinea-pig vascular smooth muscle have demonstrated that azelnidipine inhibits the peak amplitude of barium currents (IBa), which are used to represent calcium channel activity, in a concentration- and voltage-dependent manner. nih.gov For instance, at a holding potential of -60 mV, the inhibition constant (Ki) was 282 nM, while at -90 mV, it was 2 μM. nih.gov Azelnidipine also shifted the steady-state inactivation curve of IBa to the left at -90 mV by 16 mV. nih.gov
The inhibitory effects of azelnidipine on IBa have been observed to persist after washout, suggesting a long-lasting interaction with the calcium channels. nih.gov This persistent block contributes to the prolonged hypotensive effect observed with azelnidipine. nih.govdrugbank.com Both azelnidipine and amlodipine have been shown to cause a resting block of IBa at -90 mV. nih.gov
In addition to its effects on vascular smooth muscle, pretreatment with azelnidipine has been shown to protect HL-1 cardiomyocytes against hypoxia/reoxygenation injury. researchgate.net This protective effect involves NO-dependent action potential duration (APD) shortening and L-type Ca2+ channel blockade, independently of effects on gene expression. researchgate.net Azelnidipine enhanced endothelial NOS phosphorylation and NO production in these cells under normoxia. researchgate.net
Comparative Molecular Pharmacodynamic Profiles of this compound with Other Dihydropyridines.
This compound shares the core mechanism of action with other dihydropyridine calcium channel blockers, primarily the blockade of L-type calcium channels. ontosight.aie-jcpp.org However, it exhibits certain distinguishing features in its pharmacodynamic profile when compared to some other agents in this class.
One notable difference is the effect on heart rate. Unlike some other dihydropyridine calcium channel blockers that can induce reflex tachycardia due to rapid vasodilation, azelnidipine typically does not cause a significant increase in heart rate. nih.govdrugbank.comtandfonline.comjddtonline.info This is likely attributed to its gradual onset and long-lasting decrease in blood pressure. nih.govdrugbank.com Clinical studies have shown that azelnidipine can even reduce heart rate in hypertensive patients by inhibiting sympathetic nerve activity. nih.govdrugbank.comtandfonline.comjddtonline.info In a comparison study, the pulse rate decreased by 2 beats/min in the azelnidipine group, while it significantly increased by 4 beats/min in the amlodipine group. researchgate.netresearchgate.net
Azelnidipine is characterized by high lipophilicity, which is thought to contribute to its high affinity for vascular tissue and prolonged retention in the vascular wall after clearance from the blood. nih.govtandfonline.comresearchgate.net This prolonged tissue retention contributes to its long-lasting hypotensive effect. nih.govtandfonline.com In vitro studies comparing azelnidipine, amlodipine, and nifedipine on isolated rat aortic strips showed that azelnidipine exhibited a longer duration of action, consistent with its high lipophilicity. wisdomlib.org
While traditional dihydropyridine CCBs primarily block L-type channels, some newer agents also block N-type and/or T-type channels, potentially leading to additional organ-protective actions. e-jcpp.org Azelnidipine is primarily described as a selective L-type calcium channel antagonist. ontosight.aincats.io However, some sources mention that it may also act on T-type calcium channels, contributing to effects like inhibiting sympathetic nerve activity and potentially improving renal microcirculation. e-jcpp.orgslideshare.net In contrast, agents like cilnidipine (B1669028) are known to block both L-type and N-type calcium channels, and efonidipine (B1671133) blocks L, N, and T-type channels. e-jcpp.orgslideshare.net The combined blocking of N- or T-channels in addition to L-type blocking in some CCBs is speculated to lead to different pharmacological impacts and adverse effects. e-jcpp.org
The antioxidant capacity of azelnidipine has been reported to be greater than that of other dihydropyridine calcium channel blockers. nih.gov
Here is a table summarizing some comparative aspects:
| Feature | This compound | Other Dihydropyridines (General) |
| Primary Calcium Channel Blockade | L-type ontosight.aidrugbank.compatsnap.comnih.gov | Primarily L-type e-jcpp.org |
| Effect on Heart Rate | Typically no reflex tachycardia, may reduce heart rate nih.govdrugbank.comtandfonline.comjddtonline.inforesearchgate.netresearchgate.net | Can induce reflex tachycardia nih.govdrugbank.com |
| Lipophilicity | High ontosight.ainih.govwisdomlib.orgresearchgate.net | Varies |
| Duration of Action | Long-lasting nih.govdrugbank.comtandfonline.comnih.gov | Varies |
| Antioxidative Properties | Present, potentially greater than some others patsnap.comnih.gov | Varies, less pronounced in some nih.gov |
| N-type Channel Blockade | Limited/Not primary researchgate.nete-jcpp.org | Present in some (e.g., cilnidipine) e-jcpp.org |
| T-type Channel Blockade | Potential/Debated researchgate.nete-jcpp.orgslideshare.net | Present in some (e.g., efonidipine, benidipine) e-jcpp.org |
Pre Clinical Pharmacokinetics and Drug Metabolism of R Azelnidipine
Mechanistic Studies of Absorption and Bioavailability of (R)-Azelnidipine in Animal Models.
Studies in animal models are used to understand the mechanisms and extent of absorption and bioavailability of drug compounds mdpi.comd-nb.info. Azelnidipine (B1666253), being a lipophilic dihydropyridine (B1217469) calcium channel blocker, demonstrates rapid and dose-dependent absorption upon oral administration tandfonline.comdrugbank.comresearchgate.net. Its high lipophilicity (log P = 7) and poor aqueous solubility contribute to its absorption characteristics researchgate.net. While general information on azelnidipine's absorption in humans is available, specific detailed mechanistic studies focusing solely on the (R)-enantiomer in various animal models were not extensively found in the provided search results. However, preclinical studies in rats have been utilized for pharmacokinetic estimations of azelnidipine, including in the context of different drug delivery methods researchgate.net. Animal models, such as rats and mice, are commonly used in preclinical absorption and bioavailability studies altasciences.commdpi.comconductscience.com.
Distribution Characteristics of this compound in Pre-clinical Species.
The distribution of a drug within the body of preclinical species provides information on where the compound travels after absorption, including its affinity for different tissues and organs researchgate.net. Azelnidipine is noted for its strong lipophilicity and potent affinity for membranes of vascular smooth muscle cells tandfonline.comdrugbank.comjddtonline.inforesearchgate.net.
Due to its lipophilic nature and high affinity for vascular tissue, azelnidipine has shown prolonged distribution in tissues researchgate.net. A preclinical study indicated that azelnidipine could not be easily removed from blood vessels, even with washing, suggesting significant binding or accumulation in vascular tissue tandfonline.comdovepress.com. While detailed, comparative tissue distribution and accumulation patterns specifically for this compound across various animal organs were not explicitly detailed in the provided results, studies on other calcium channel blockers like nifedipine (B1678770) in rats have shown varied tissue distribution, with higher concentrations in adrenal glands, kidney, liver, and heart compared to brain regions ahajournals.org. Preclinical studies on other compounds in rats have also investigated tissue distribution in organs including heart, liver, spleen, lung, kidney, gastric tissue, intestine, brain, skin, testis, ovary, and womb, noting differential distribution and accumulation patterns researchgate.net.
Plasma protein binding is a critical factor influencing drug distribution, as only unbound drug is typically available to exert pharmacological effects and undergo metabolism or excretion researchgate.net. Azelnidipine is extensively bound to human plasma proteins, with reported binding rates of 90%–91% tandfonline.comdrugbank.comdovepress.comresearchgate.net. While this high binding percentage in humans is documented, specific data detailing the plasma protein binding dynamics of this compound across different preclinical species was not prominently featured in the search results. However, preclinical studies on other compounds have highlighted species differences in plasma protein binding rates, which can impact pharmacokinetic profiles and the translation of data to humans researchgate.netmdpi.com.
Tissue Distribution and Accumulation Patterns in Animal Organs.
Excretion Pathways of this compound and its Metabolites in Animal Models
The excretion of Azelnidipine and its metabolites has been investigated in animal models, primarily in rats. Studies indicate that Azelnidipine is predominantly excreted via the feces. nih.govresearchgate.netnih.gov
Research in rats using radiolabeled Azelnidipine demonstrated that biliary excretion plays a significant role in the elimination of its metabolites. nih.gov The biliary excretion of Azelnidipine metabolites was found to be delayed in Eisai hyperbilirubinuria rats (EHBR), which are deficient in multidrug resistance protein (Mrp) 2. nih.gov This suggests that Mrp2 is partly involved in the biliary excretion of Azelnidipine metabolites. nih.gov Furthermore, the biliary excretion of Azelnidipine metabolites was inhibited by co-administration of sulfobromophthalein (B1203653) and vinblastine, but not by taurocholate or phenothiazine (B1677639) pretreatment. nih.gov These findings suggest that in addition to Mrp2, P-glycoprotein may also be involved in the biliary excretion of Azelnidipine metabolites in rats. nih.gov
While fecal excretion is the major route, some excretion via urine also occurs. In humans, following a single oral dose of 14C-labeled Azelnidipine, approximately 63% of the drug was excreted in the feces and about 26% in the urine over a one-week period. drugbank.com Although this is human data, it provides a general indication of the excretion routes, which are often qualitatively similar across mammalian species, though quantitative differences can exist. Pre-clinical studies in rats corroborate the significant fecal excretion. nih.govnih.gov
Mechanistic Pre-clinical Drug-Drug Interactions Involving this compound
Pre-clinical investigations into the potential for drug-drug interactions involving Azelnidipine have primarily focused on its interactions with drug-metabolizing enzymes, particularly the cytochrome P450 system. Azelnidipine is identified as a substrate of CYP3A4. drugbank.comresearchgate.net This indicates that co-administration with inhibitors or inducers of CYP3A4 can potentially alter the pharmacokinetics of Azelnidipine.
Studies have also investigated the potential of Azelnidipine to inhibit or induce drug-metabolizing enzymes.
Enzyme Inhibition and Induction Potentials of this compound
Pre-clinical studies have explored the enzyme inhibition and induction capabilities of Azelnidipine. It is known that Azelnidipine can inhibit the activity of certain CYP enzymes. Notably, Azelnidipine has been identified as a potent inhibitor of human CYP2J2. In vitro studies demonstrated that Azelnidipine inhibited CYP2J2 activity in a concentration-dependent manner. Further investigation revealed that Azelnidipine acts as a mechanism-based inactivator of human CYP2J2, requiring NADPH for this inactivation.
| Inhibitor | Enzyme | IC50 (µM) | Mechanism of Inhibition |
| Azelnidipine | CYP2J2 | 0.137 | Mechanism-based inactivation |
| Manidipine | CYP2J2 | 0.116 | Competitive reversible inhibition |
Data derived from in vitro studies using recombinant human CYP2J2 showed that Azelnidipine caused a time- and concentration-dependent reduction in enzyme activity. The kinetic parameters for the inactivation were determined, yielding a kinact/KI value of 105 ± 18 l/mmol/min. This suggests a potent interaction with CYP2J2.
Information regarding the enzyme induction potential of Azelnidipine in pre-clinical animal models is not prominently featured in the provided search results. While some compounds can induce CYP enzymes, leading to increased metabolism of co-administered drugs, the available data primarily highlights Azelnidipine's role as a substrate and inhibitor of specific CYP isoforms.
It is important to note that while these studies provide valuable insights into the potential for drug interactions, the extent and clinical significance of these interactions would require further evaluation, including in vivo studies in relevant animal models and ultimately in humans. The information presented here is based on pre-clinical findings, largely pertaining to Azelnidipine as a whole.
Pre Clinical Pharmacological Efficacy and Mechanistic Studies of R Azelnidipine in Animal Models
Cardiovascular System Research Models for (R)-Azelnidipine.
Pre-clinical research utilizing various animal models has demonstrated the positive impact of azelnidipine (B1666253) on the cardiovascular system, addressing aspects of vascular function, cardiac performance, and the progression of atherosclerosis.
Vascular Smooth Muscle Relaxation and Remodeling Mechanisms.
Studies in animal models have indicated that azelnidipine influences vascular smooth muscle cell behavior, contributing to vascular relaxation and the attenuation of remodeling processes. Azelnidipine has shown potent inhibitory effects on vasoconstriction mediated by various agents in human isolated internal mammary artery rings, inducing near-full relaxation in tissues contracted by KCl or U46619. researchgate.net Pretreatment with azelnidipine at plasma concentrations significantly reduced subsequent contractions induced by both KCl and U46619. researchgate.net
In a cuff-induced vascular injury model in wild-type mice, coadministration of azelnidipine with olmesartan (B1677269) at doses that did not lower blood pressure significantly inhibited vascular smooth muscle cell proliferation and neointimal formation. oup.comopenaccessjournals.com Neither azelnidipine nor olmesartan alone at these low doses had a significant effect on neointimal formation. oup.comopenaccessjournals.com This suggests a synergistic effect of combined therapy on vascular remodeling.
Furthermore, dihydropyridine (B1217469) CCBs, including azelnidipine, have been reported to suppress the proliferation and migration of smooth muscle cells both in vitro and in vivo. researchgate.net Angiotensin II, a key mediator in vascular remodeling, stimulates growth factors and extracellular proteins, promoting proliferative and fibrotic mechanisms in the vascular wall. oup.comopenaccessjournals.com Azelnidipine's effects on smooth muscle cells may counteract these processes.
Cardiac Function Modulation and Cardioprotective Mechanisms in Pre-clinical Models.
Azelnidipine has demonstrated cardioprotective effects in various pre-clinical models, influencing cardiac function and mitigating pathological changes such as hypertrophy and fibrosis. Studies in spontaneously hypertensive rats (SHR) have shown that azelnidipine can increase cardiac output while decreasing blood pressure and total peripheral resistance. d-nb.info
In streptozotocin-induced diabetic rats, a model of diabetic cardiomyopathy, azelnidipine treatment significantly alleviated myocyte contractile dysfunction. nih.govnih.gov Diabetic hearts in this model exhibited depressed peak shortening, altered maximal velocities of shortening/relengthening, prolonged time to peak shortening and relengthening, and elevated resting intracellular Ca2+. nih.govnih.gov Azelnidipine treatment reconciled these alterations. nih.govnih.gov The study also indicated that azelnidipine can reduce superoxide (B77818) production in isolated diabetic rat ventricular myocytes. nih.gov
Azelnidipine has also been shown to prevent left ventricular (LV) remodeling and improve systolic and diastolic function in pre-clinical studies. d-nb.infonih.gov In animal models, azelnidipine has demonstrated a greater cardiac remodeling effect compared to amlodipine (B1666008). medicaldialogues.in In a study using Balb/c mice with iron overload, a model for heart fibrosis, azelnidipine treatment showed a reduction in the expression of TGF-β1 and collagen I, key markers associated with myocardium fibrosis. scispace.com
Pre-treatment with azelnidipine has also been shown to improve myocardial contractile dysfunction in dogs during post-ischemia reperfusion. d-nb.infonih.govspringermedizin.de
Table 1: Effects of Azelnidipine on Cardiac Parameters in Pre-clinical Models
| Animal Model | Condition/Intervention | Observed Effect of Azelnidipine | Source |
| Spontaneously Hypertensive Rats (SHR) | Hypertension | Increases cardiac output, decreases total peripheral resistance. | d-nb.info |
| Streptozocin-Diabetic Rats | Diabetic Cardiomyopathy | Alleviates myocyte contractile dysfunction, reduces superoxide production, improves Ca2+ handling. | nih.govnih.gov |
| Dogs | Post-ischemia Reperfusion | Improves myocardial contractile dysfunction. | d-nb.infonih.govspringermedizin.de |
| Balb/c Mice | Iron Overload (Heart Fibrosis) | Reduces expression of TGF-β1 and collagen I. | scispace.com |
| Various Animal Models | Cardiac Remodeling | Prevents left ventricular remodeling, improves systolic and diastolic function. | d-nb.infonih.gov |
Anti-atherosclerotic and Endothelial Protective Mechanisms of this compound.
Pre-clinical studies suggest that azelnidipine possesses anti-atherosclerotic and endothelial protective properties, independent of its blood pressure-lowering effects. Azelnidipine suppressed the progression of atherosclerosis in apolipoprotein E-deficient mice. researchgate.net In non-human primates (cynomolgus monkeys) with atherosclerosis induced by balloon injury and fed a high cholesterol diet, azelnidipine reduced the development of atherosclerosis, eliminated local oxidative stress, and reduced the expression of monocyte chemoattractant protein-1 and platelet-derived growth factor. niph.go.jp These effects were observed at doses that did not affect systemic arterial pressure or heart rate. niph.go.jp
In atherosclerotic ApoE-knockout mice fed a high cholesterol diet, azelnidipine, but not amlodipine, reduced the development of atherosclerosis without changing lipid profiles or systolic blood pressure. niph.go.jp These findings support the idea that azelnidipine may act as a "vasculoprotective calcium channel blocker". niph.go.jp
Azelnidipine's anti-atherosclerotic effects may be linked to its ability to protect against endothelial injury, inactivate macrophages, and improve smooth muscle cell abnormalities. plos.org It has been shown to have antioxidative effects in endothelial cells. researchgate.net Oxidative stress plays a significant role in the progression of atherosclerosis by stimulating the production of inflammatory factors. researchgate.net Dihydropyridine CCBs can suppress reactive oxygen species (ROS) generation and subsequent inflammatory actions in vascular cells and arterial walls. researchgate.net They also suppress the expression of adhesion molecules, inhibiting monocyte adhesion to endothelial cells, an early step in atherosclerosis. researchgate.net
Azelnidipine has been reported to prevent TNF-induced endothelial cell activation via its antioxidative properties. nih.gov The AGE-RAGE axis also contributes to renal damage through NADPH oxidase-derived oxidative stress generation, and azelnidipine has been shown to inhibit endothelial cell damage induced by TNF-alpha or angiotensin II through its antioxidative properties via suppression of NADPH oxidase. nih.gov
Renal System Research Models and Nephroprotective Mechanisms of this compound.
Azelnidipine has demonstrated nephroprotective effects in various animal models of renal injury, mediated through improvements in renal microcirculation and modulation of tubulointerstitial damage.
Improvement of Renal Microcirculation and Tissue Hypoxia.
Studies in angiotensin II (AII) infusion rats have shown that azelnidipine attenuates AII-induced decreases in peritubular capillary blood flow. d-nb.infonih.govspringermedizin.deoup.comresearchgate.netresearchgate.net This improvement in renal microcirculation is considered a key mechanism underlying its renoprotective effects. oup.comresearchgate.net AII infusion in rats leads to reduced blood flow in peritubular capillaries (PTCs), causing tissue hypoxia in the renal cortex and subsequent tubulointerstitial injuries. oup.comresearchgate.net Azelnidipine treatment has been shown to increase PTC blood flow and improve renal hypoxia induced by AII infusion. oup.comresearchgate.net The effects of azelnidipine on improving peritubular capillary blood flow were more pronounced than those of nifedipine (B1678770) in AII-treated rats. d-nb.infonih.govspringermedizin.deoup.comresearchgate.netresearchgate.net
In spontaneously hypertensive rats (SHR), azelnidipine treatment for 15 weeks increased renal plasma flow. oup.com Maintaining blood flow in PTCs is considered important for protecting against the loss of renal function. oup.comresearchgate.net
Modulation of Tubulointerstitial Injury in Pre-clinical Models.
Azelnidipine has been shown to reduce tubulointerstitial injuries in pre-clinical models of renal damage. In AII-infused rats, azelnidipine suppressed AII-induced tubulointerstitial injuries and reduced tissue hypoxia in the renal cortex. oup.comresearchgate.net These tubulointerstitial injuries in AII-infused rats were more effectively reduced by azelnidipine than by nifedipine. oup.comresearchgate.net The area showing hypoxic conditions in the kidney was also more reduced with azelnidipine treatment compared to nifedipine. oup.comresearchgate.net
Long-term administration of azelnidipine has been reported to reduce arterial and glomerular injury in the kidneys of SHR. d-nb.infonih.govspringermedizin.de In exogenously AGE-injected rats, azelnidipine treatment was reported to prevent glomerulosclerosis and tubulointerstitial injury. nih.gov
The renoprotective effects of azelnidipine may involve its influence on the AGE-RAGE axis and oxidative stress. nih.gov The AGE-RAGE axis contributes to renal damage through NADPH oxidase-derived oxidative stress generation. nih.gov Azelnidipine has been shown to inhibit endothelial cell damage induced by TNF-alpha or angiotensin II through its antioxidative properties via suppression of NADPH oxidase. nih.gov Treatment with azelnidipine has also been shown to significantly decrease urinary levels of 8-OHdG, a marker of oxidative stress, suggesting that it can decrease serum levels of AGE and sRAGE by blocking the crosstalk between the AGE-RAGE axis and oxidative stress through its antioxidative properties. nih.gov
Table 2: Effects of Azelnidipine on Renal Parameters in Pre-clinical Models
| Animal Model | Condition/Intervention | Observed Effect of Azelnidipine | Source |
| Angiotensin II (AII) Infusion Rats | Renal Injury, Hypoxia, Fibrosis | Attenuates decreases in peritubular capillary blood flow, reduces tubulointerstitial injuries, reduces tissue hypoxia. | d-nb.infonih.govspringermedizin.deoup.comresearchgate.netresearchgate.net |
| Spontaneously Hypertensive Rats (SHR) | Hypertension, Renal Injury | Increases renal plasma flow, reduces arterial and glomerular injury. | d-nb.infonih.govspringermedizin.deoup.com |
| Exogenously AGE-injected Rats | Renal Injury | Prevents glomerulosclerosis and tubulointerstitial injury, decreases urinary levels of 8-OHdG (oxidative stress marker). | nih.gov |
Neurovascular Coupling and Cerebral Circulation Studies of this compound in Animal Models.
Neurovascular coupling (NVC) is a fundamental process that links neuronal activity to changes in cerebral blood flow (CBF), ensuring that active brain regions receive adequate oxygen and nutrients plos.orgfrontiersin.org. Impaired NVC is implicated in various neurological disorders, including ischemic stroke and vascular dementia mdpi.comrwdstco.com. Animal models are crucial for studying NVC and the effects of potential therapeutic agents plos.orgnih.gov.
Studies in animal models have indicated that azelnidipine can influence cerebral circulation. For instance, research in rats has shown that azelnidipine treatment significantly increased blood flow to the brain nih.gov. While the direct impact of this compound specifically on NVC mechanisms (the coupling between neural activity and blood vessel response) was not explicitly detailed in the search results, its observed effect on increasing cerebral blood flow suggests a potential positive influence on the vascular component of NVC. Further studies specifically investigating the effect of this compound on the intricate cellular and molecular interactions within the neurovascular unit (comprising neurons, glia, and vascular cells) would be necessary to fully elucidate its role in NVC frontiersin.org.
Neuroprotective Mechanisms Against Ischemia-Reperfusion Injury.
Cerebral ischemia-reperfusion (CI/R) injury, occurring after blood flow is restored to ischemic brain tissue, can lead to significant neuronal damage nih.govj-stroke.org. Pre-clinical studies in animal models, particularly rats, have investigated the neuroprotective effects of azelnidipine against CI/R injury nih.govnih.gov.
Research indicates that azelnidipine significantly ameliorates cerebral infarct size and improves histopathological ischemic changes in male rats exposed to CI/R nih.gov. The neuroprotective effects observed are likely mediated through multiple mechanisms, including anti-oxidative and anti-inflammatory properties nih.govnih.gov. Azelnidipine has been shown to reduce markers of oxidative stress, such as malondialdehyde (MDA), and its antioxidant capacity may be linked to its chemical structure containing an aromatic ring capable of capturing free radicals nih.gov.
Furthermore, azelnidipine demonstrates significant anti-inflammatory effects by downregulating key inflammatory mediators in the brain, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), intercellular adhesion molecule-1 (ICAM-1), and nuclear factor-kappa B (NF-κB) p65 expression nih.govnih.gov. These anti-inflammatory properties appear to be independent of the drug's blood pressure-lowering effect nih.gov.
A study investigating the combination of azelnidipine with citicoline (B1669096) in Wistar rats subjected to ischemic brain injury found that both compounds individually protected the brain from neuronal damage, as evidenced by improved sensorimotor behavior and reduced oxidative stress markers researchgate.net. The combination of azelnidipine and citicoline demonstrated a synergistic effect, further decreasing glutamate (B1630785) levels, caspase-3 activity, and histological alterations compared to individual treatments researchgate.net. This suggests that azelnidipine, potentially in combination with other agents, may offer a promising approach for mitigating post-ischemic neuronal damage by reducing excitotoxic and oxidative damage researchgate.net.
The neuroprotective effects of azelnidipine against cerebral ischemia have been attributed to its high vascular selectivity, lipophilicity, anti-inflammatory, antioxidative, antiapoptotic, and anti-atherosclerosis properties, as well as its ability to inhibit catecholamine release and improve vascular endothelial function through increased nitric oxide activity nih.gov.
Metabolic System Interactions of this compound in Pre-clinical Models.
Beyond its primary cardiovascular effects, azelnidipine has been investigated for its interactions with the metabolic system in pre-clinical animal models, particularly concerning glucose metabolism and insulin (B600854) resistance nih.gov.
Studies using type 2 diabetic KK-Ay mice have explored the effects of azelnidipine on glucose intolerance and insulin resistance nih.gov. These mice are a common model for studying type 2 diabetes and insulin resistance nih.govescholarship.orgfrontiersin.org.
Treatment with azelnidipine in KK-Ay mice has been shown to reduce glucose intolerance nih.gov. While some calcium channel blockers are considered metabolically neutral, certain long-acting dihydropyridine CCBs, including azelnidipine, have demonstrated the ability to improve glucose tolerance and lower insulin levels in animal models .
Mechanistic Investigations of Insulin Resistance Modulation.
Mechanistic investigations in pre-clinical models suggest that azelnidipine may improve insulin resistance through several pathways. One proposed mechanism involves its antioxidative action nih.govahajournals.org. Oxidative stress is known to contribute to the development of insulin resistance and pancreatic β-cell dysfunction in type 2 diabetes nih.gov. Azelnidipine has been shown to inhibit oxidative stress in skeletal muscle and reduce superoxide production in injured arteries in animal models nih.govahajournals.org. This reduction in oxidative stress may contribute to improved insulin sensitivity nih.gov.
Another potential mechanism relates to the modulation of glucose transporter type 4 (GLUT4) translocation. Azelnidipine is known to facilitate the translocation of GLUT4 from the cytoplasm to the cell membrane, which is crucial for glucose uptake in tissues like skeletal muscle and adipocytes . While total GLUT4 expression may not be affected, enhanced translocation can lead to increased glucose uptake .
Furthermore, studies have explored the combined effects of azelnidipine with other agents, such as angiotensin II type 1 receptor blockers (ARBs), on insulin resistance nih.govahajournals.org. In KK-Ay mice, coadministration of azelnidipine and the ARB olmesartan further decreased plasma glucose and insulin concentrations and improved oral glucose tolerance test (OGTT) results nih.gov. This suggests a potential synergistic effect between azelnidipine and ARBs in improving glucose intolerance and insulin resistance, possibly through different or complementary mechanisms, including effects on oxidative stress and insulin signaling pathways nih.govahajournals.org.
Analytical Methodologies for R Azelnidipine and Its Metabolites
Stability-Indicating Analytical Methods for (R)-Azelnidipine
The development and validation of stability-indicating analytical methods are crucial for assessing the stability of pharmaceutical compounds under various environmental conditions and for monitoring degradation products. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) mode, is a predominant technique employed for this purpose for Azelnidipine (B1666253). Several RP-HPLC methods have been developed and validated to quantify Azelnidipine in bulk drug and pharmaceutical formulations, ensuring its separation from degradation products.
Forced degradation studies, conducted according to guidelines such as ICH Q1A (R2), are integral to developing stability-indicating methods. These studies expose the drug substance or product to stress conditions including acidic, alkaline, oxidative, thermal, humidity, and photolytic degradation to generate degradation products. A stability-indicating method must be capable of separating and quantifying the active pharmaceutical ingredient (API) in the presence of these degradation products.
Research has demonstrated the application of RP-HPLC for the stability analysis of Azelnidipine. One developed method utilized a Phenomenex C18 column (25 cm × 4.6 mm, 5µm) with a mobile phase of Methanol (B129727):Water (75:25% v/v) at a flow rate of 1.0 mL/min, with detection at 256 nm. This method showed linearity in the concentration range of 2-14 μg/ml and was applied to Azelnidipine subjected to various stress conditions, including alkaline, acidic, oxidation, wet heat, thermal degradation, and photolysis. Azelnidipine was found to be more sensitive to acid degradation under these conditions. cabidigitallibrary.org
Another RP-HPLC method for Azelnidipine in bulk and tablet dosage form employed a C18 column (250 x 4.6 mm) with a mobile phase of 10mM Potassium Dihydrogen Phosphate (B84403) (pH 3.0):Acetonitrile (B52724) (45:55%v/v) at a flow rate of 1.0 mL/min and detection at 257 nm. The retention time for Azelnidipine was approximately 5.524 ± 0.01 min. Forced degradation studies confirmed the method's ability to separate the drug from its degradation products, indicating its stability-indicating nature. ijpsjournal.com
A stability-indicating liquid chromatographic method was also established to study the degradation behavior of Azelnidipine under diverse forced degradation conditions. This method used reversed-phase chromatography with a mobile phase consisting of phosphate buffer (pH 3.0) and methanol in a mixture of 10:90% v/v at a flow rate of 1.0 mL/min, with detection at 256 nm. Forced degradation under acid, alkali, wet heat, and oxidized environments was performed. researchgate.netnih.gov
Furthermore, a stability-indicating RP-HPLC method for Azelnidipine in bulk drug and pharmaceutical dosage forms utilized an Inertsil-C18 ODS column with a mobile phase of acetonitrile and methanol (30:70 v/v) at a flow rate of 1.0 mL/min and detection at 280 nm. The retention time for Azelnidipine was found to be 6.490 min. Forced degradation studies indicated that Azelnidipine was most stable in 0.1N NaOH, followed by 0.1N HCl, 3% H2O2, and heat environments. journalgrid.com
These studies collectively highlight the importance of RP-HPLC as a reliable technique for developing stability-indicating methods for Azelnidipine, enabling the separation and quantification of the drug in the presence of its degradation products formed under various stress conditions.
Here is a summary of some reported chromatographic conditions for stability-indicating methods for Azelnidipine:
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Stress Conditions Evaluated |
| Method 1 cabidigitallibrary.org | Phenomenex C18 (250 × 4.6 mm, 5µm) | Methanol:Water (75:25% v/v) | 1.0 | 256 | Not specified | Alkaline, Acidic, Oxidation, Wet Heat, Thermal, Photolysis |
| Method 2 ijpsjournal.com | C18 (250 x 4.6 mm) | 10mM KH₂PO₄ (pH 3.0):Acetonitrile (45:55%v/v) | 1.0 | 257 | 5.524 ± 0.01 | Forced degradation (details not fully specified in snippet) |
| Method 3 researchgate.netnih.gov | Reversed-phase | Phosphate buffer (pH 3.0):Methanol (10:90% v/v) | 1.0 | 256 | Not specified | Acid, Alkali, Wet Heat, Oxidized |
| Method 4 journalgrid.com | Inertsil-C18 ODS | Acetonitrile:Methanol (30:70 v/v) | 1.0 | 280 | 6.490 | Acid, Base, Oxidative, Thermal, Photolytic |
Structure Activity Relationships Sar and Molecular Modeling of R Azelnidipine Derivatives
Elucidation of Key Structural Features Dictating (R)-Azelnidipine's Pharmacological Activity
This compound is a third-generation DHP calcium channel blocker with an asymmetric carbon at the 4-position of the 1,4-dihydropyridine (B1200194) ring researchgate.netresearchgate.net. The pharmacological activity of azelnidipine (B1666253) primarily resides in the (R)-enantiomer, which is a notable contrast to some other calcium channel blockers where the (S)-enantiomer is more active researchgate.net. This stereospecificity highlights the importance of the three-dimensional structure at the 4-position for its interaction with L-type calcium channels researchgate.netresearchgate.netnih.gov.
Key structural features contributing to this compound's activity and unique profile include:
The 1,4-Dihydropyridine Ring: This core scaffold is characteristic of this class of calcium channel blockers and is essential for binding to the calcium channel.
The Substituent at the 4-position: The presence of a 3-nitrophenyl group at this chiral center, specifically in the (R) configuration, is crucial for the observed pharmacological activity researchgate.netnih.gov. The stereochemistry at this position dictates the optimal fit and interaction with the calcium channel binding site.
The Ester Groups at the 3 and 5 positions: Azelnidipine has a 1-diphenylmethylazetidin-3-yl ester at the 3-position and an isopropyl ester at the 5-position of the DHP ring researchgate.netnih.govnih.gov. These ester groups, along with their attached bulky substituents, influence the molecule's lipophilicity, membrane permeability, and interaction with the channel protein nih.gov. The lipophilicity of azelnidipine is higher compared to some other CCBs, which contributes to its high affinity for vascular tissue and prolonged distribution researchgate.net.
The Azetidine (B1206935) Ring with a Diphenylmethyl Substituent: The presence of the azetidine ring substituted with a diphenylmethyl group at the 3-position of the 3-ester is a distinctive feature of azelnidipine researchgate.netnih.gov. This bulky, somewhat rigid group likely plays a role in the molecule's interaction with the calcium channel, potentially contributing to its slow onset and long duration of action patsnap.comnih.gov. Azetidine-containing heterocycles are known for their rigidity and stability, which can be advantageous in drug design researchgate.net.
The peculiar three-dimensional structure of the (R)-enantiomer is thought to be related to its unique pharmacological features, such as a long-lasting reduction in blood pressure, a decreased heart rate (lack of reflex tachycardia), and antiatherosclerotic effects researchgate.netpatsnap.comnih.gov.
Computational Chemistry and Molecular Docking Studies of this compound at Target Sites
Computational chemistry and molecular docking are powerful tools used in drug discovery to predict the preferred binding orientation (pose) and affinity of a ligand to a target protein at the atomic level openmedicinalchemistryjournal.comopenaccessjournals.comfrontiersin.org. For this compound, these studies can provide valuable insights into its interaction with L-type calcium channels, the primary target site researchgate.netnih.gov.
Molecular docking simulations involve algorithms that explore different conformations of the ligand and its position within the target's binding site, scoring these poses based on predicted binding energy openmedicinalchemistryjournal.comopenaccessjournals.com. This helps identify the most likely binding mode and estimate the strength of the interaction openmedicinalchemistryjournal.comfrontiersin.org.
Studies on dihydropyridine (B1217469) calcium channel blockers, including azelnidipine, have utilized computational methods to understand their binding to voltage-dependent calcium channels nih.gov. These studies aim to:
Determine Binding Modes: Predict how this compound fits into the binding pocket of the L-type calcium channel, identifying key amino acid residues it interacts with through various forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces openmedicinalchemistryjournal.comopenaccessjournals.com.
Estimate Binding Affinity: Calculate theoretical binding scores or energies that correlate with the experimental potency of this compound openmedicinalchemistryjournal.comfrontiersin.org. This can help explain its high affinity for vascular tissue researchgate.net.
Understand Voltage- and State-Dependent Block: DHP calcium channel blockers often exhibit state-dependent block, binding more strongly to open or inactivated states of the channel nih.gov. Molecular docking can help visualize and understand the structural basis for this preference. Studies on azelnidipine have shown it inhibits L-type calcium channels in a concentration- and voltage-dependent manner nih.gov.
Rationalize Stereoselectivity: Computational studies can compare the binding of the (R)- and (S)-enantiomers of azelnidipine to the calcium channel to explain why the (R)-isomer is the more active one researchgate.net. Differences in how the enantiomers fit into the binding site and the interactions they form can account for this observed stereoselectivity.
While specific detailed molecular docking studies solely focused on this compound's interaction with the L-type calcium channel were not extensively detailed in the provided search results, the general principles of molecular docking are highly applicable to understanding its mechanism of action and guiding the design of new derivatives openmedicinalchemistryjournal.comopenaccessjournals.comfrontiersin.org. These studies often complement experimental data by providing a molecular-level interpretation of observed pharmacological effects openaccessjournals.com.
Pharmacophore Modeling and Ligand-Based Drug Design for Novel Azelnidipine Analogues
Pharmacophore modeling is a computational technique used in drug discovery to represent the essential features of a molecule (or a set of molecules) required for biological activity nih.govdergipark.org.trresearchgate.net. These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and ionizable groups, along with their spatial arrangement nih.govjppres.com.
Ligand-based drug design (LBDD) is an approach used when the three-dimensional structure of the target protein is not available nih.govnih.gov. It relies on the knowledge of known active compounds (ligands) to derive a pharmacophore model or build QSAR models that describe the structural and physicochemical requirements for activity nih.govnih.gov.
For azelnidipine, pharmacophore modeling and LBDD can be applied to:
Identify Key Pharmacophoric Features: Based on the structure of this compound and its known activity, a pharmacophore model can be generated to highlight the critical functional groups and their spatial relationships necessary for binding to the L-type calcium channel nih.govdergipark.org.tr. Given that the (R)-enantiomer is the active species, a pharmacophore model derived from its 3D structure would be particularly relevant researchgate.net.
Virtual Screening: The developed pharmacophore model can be used as a query to screen large databases of chemical compounds in silico to identify potential new molecules that possess the required features and spatial arrangement, and are therefore likely to be active calcium channel blockers nih.govdergipark.org.trjppres.com.
Design Novel Analogues: The pharmacophore model can guide the design of new azelnidipine derivatives by suggesting modifications to the structure while preserving or enhancing the essential features required for activity researchgate.net. This involves designing molecules that match the pharmacophoric hypothesis nih.gov.
Understand SAR: By comparing the pharmacophores of active and inactive azelnidipine analogues, researchers can gain a deeper understanding of which structural elements are crucial for binding and efficacy researchgate.netcollaborativedrug.com.
Complement Structure-Based Methods: While the structure of calcium channels can be challenging to fully resolve, pharmacophore models can be integrated with available structural information (structure-based pharmacophore modeling) or used in conjunction with docking studies to refine virtual screening and pose prediction nih.govdergipark.org.tr.
Ligand-based approaches, including pharmacophore modeling and QSAR, are effective methods for understanding the features of ligands important for their biological activity, especially when the receptor structure is unknown nih.gov. They can predict novel molecular structures with features facilitating interaction with the target nih.gov.
Design and Chemical Synthesis of this compound Derivatives for SAR Exploration
The design and synthesis of derivatives are integral to SAR exploration. By systematically modifying specific parts of the this compound molecule, researchers can synthesize new compounds and test their biological activity to understand how structural changes impact potency, selectivity, and pharmacokinetic properties wikipedia.orgresearchgate.net.
The design process for this compound derivatives would be guided by the insights gained from SAR analysis, molecular modeling, and pharmacophore modeling researchgate.netcollaborativedrug.com. This involves:
Identifying Sites for Modification: Analyzing the structure of this compound to determine positions where substituents can be added or altered without disrupting the core pharmacophoric features essential for activity researchgate.netcollaborativedrug.com. Potential modification sites could include the phenyl ring at the 4-position, the ester groups, the azetidine ring, or the diphenylmethyl substituent.
Selecting Appropriate Substituents: Choosing substituents with varying electronic, steric, and lipophilic properties to probe the requirements of the binding site researchgate.net. For example, introducing electron-withdrawing or electron-donating groups on the phenyl ring, or varying the size and nature of the groups on the ester moieties.
Maintaining Stereochemistry: Given the importance of the (R)-configuration at the 4-position, synthetic routes would need to ensure the correct stereochemistry is maintained or selectively synthesized researchgate.net. Asymmetric synthesis techniques or chiral resolution methods would be employed to obtain the desired (R)-enantiomer of the derivatives wdh.ac.id.
Considering Synthetic Feasibility: Designing derivatives that can be synthesized efficiently using established chemical reactions and methodologies researchgate.netresearchgate.net. The synthesis of dihydropyridine derivatives often involves variations of the Hantzsch reaction or related cyclization procedures researchgate.net. The introduction of the azetidine ring and the diphenylmethyl group would require specific synthetic strategies researchgate.net.
The chemical synthesis of these designed derivatives would involve multi-step procedures, utilizing various organic reactions to build the target molecules wdh.ac.id. After synthesis and characterization, the biological activity of the new derivatives would be evaluated, typically in assays measuring calcium channel block nih.gov. The resulting activity data, correlated with the structural variations, would further refine the SAR understanding and guide the design of subsequent generations of derivatives wikipedia.orgcollaborativedrug.com. This iterative process of design, synthesis, and testing is central to optimizing the pharmacological profile of lead compounds like this compound.
Physicochemical Aspects of R Azelnidipine in Formulation Science
Investigation of Solubility and Dissolution Behavior of (R)-Azelnidipine.
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating it has low solubility and high permeability. innovareacademics.intandfonline.cominnovareacademics.inpharmakonpress.grresearchgate.net This inherent low aqueous solubility presents a significant challenge for its oral bioavailability. innovareacademics.ininnovareacademics.inresearchgate.net
Studies have investigated the solubility of Azelnidipine (B1666253) in various solvents and media. It is described as slightly soluble in water and methanol (B129727), soluble in ethanol (B145695) and ethyl acetate (B1210297), and freely soluble in acetone (B3395972) and acetic acid. innovareacademics.ininnovareacademics.in Qualitative solubility analysis showed it is insoluble in water but well soluble in methanol and a 50:50 mixture of methanol and 0.1M hydrochloric acid. tandfonline.com For maximum solubility in aqueous buffers, Azelnidipine should first be dissolved in DMSO and then diluted; using this method, a solubility of approximately 0.25 mg/ml was observed in a 1:3 solution of DMSO: PBS (pH 7.2). iajps.com
The dissolution rate of Azelnidipine is a key factor affecting its absorption. innovareacademics.in Research efforts are focused on improving its dissolution rate to enhance oral bioavailability. innovareacademics.ininnovareacademics.in In vitro dissolution studies for Azelnidipine tablets have been conducted using a USP apparatus type II (paddle method) at 50 rpm, typically in 900 ml of 0.1N hydrochloric acid or pH 6.8 phosphate (B84403) buffer at 37 ± 0.5°C. tandfonline.compharmakonpress.gr The selection of pH 6.8 phosphate buffer as a dissolution medium has been based on saturated solubility studies indicating it is a medium where Azelnidipine dissolves relatively easily. innovareacademics.in
Solid-State Properties of this compound Relevant to Formulation Stability and Performance.
Azelnidipine can exist in different solid forms, including crystalline polymorphs and amorphous forms. The solid-state properties, such as polymorphism, significantly impact the drug's solubility, dissolution rate, and physical stability of formulations. psu.edu
Studies have identified multiple crystal forms of Azelnidipine. Initially, two polymorphic forms, α and β, were reported, along with a pseudopolymorphic form. psu.edunih.govresearchgate.net Powder X-ray diffraction (PXRD) is a primary technique used to identify these different crystal forms, showing distinct diffraction peaks for each form. psu.edu For instance, form α shows a major diffraction at 2θ = 5.08°, while form β shows a major diffraction at 2θ = 6.68°. psu.edu A new form obtained from recrystallization in methanol showed peaks at 2θ = 5.78° and 16.11°. psu.edu Further research has indicated the existence of additional crystal polymorphs, including A-type to F-type crystals, with specific characteristic diffraction peaks in PXRD. google.com For example, C-type crystals show characteristic peaks at 2θ values of 9.68 ± 0.1°, 10.02 ± 0.1°, 17.52 ± 0.1°, 18.84 ± 0.1°, and 20.72 ± 0.1°. google.com E-type crystals have characteristic peaks at 2θ values of 7.06 ± 0.1°, 9.22 ± 0.1°, 9.72 ± 0.1°, 16.96 ± 0.1°, and 18.24 ± 0.1°. google.com F-type crystals show peaks at 2θ values of 5.28 ± 0.1°, 10.02 ± 0.1°, 10.62 ± 0.1°, 11.10 ± 0.1°, and 12.24 ± 0.1°. google.com
Differential Scanning Calorimetry (DSC) is also used to characterize the thermal behavior of different solid forms. innovareacademics.inpsu.edunih.govresearchgate.net The melting point of Azelnidipine is reported to be between 192 and 194°C. tandfonline.com DSC thermograms show distinct peaks corresponding to the melting or transitions of different forms. innovareacademics.in For instance, the DSC thermogram of pure crystalline Azelnidipine exhibits a peak at 123.6 °C. innovareacademics.in
The stability of these solid forms is crucial for formulation development. Form β has been shown to be the thermodynamically stable form at room temperature and is enantiotropically related to form α. psu.edunih.govresearchgate.net While form α exhibits higher solubility and dissolution rate, it is considered a metastable form. psu.edu Studies on the stability of different forms under accelerated conditions (40°C/75% RH) for 15 days showed no phase transitions, although slight shifts in diffraction peaks were observed, possibly due to changes in particle size or crystal lattice expansion. researchgate.net The kinetics of solid-state decomposition of polymorphs α and β have been studied using DSC, revealing activation energies of 148.67 and 151.93 kJ·mol−1 at high temperatures, respectively. psu.edunih.govresearchgate.net
The conversion of crystalline Azelnidipine to an amorphous form is a strategy employed to improve its solubility and dissolution rate. innovareacademics.inwisdomlib.org Solid dispersion techniques, for example, can lead to the drug existing in an amorphous state within a carrier material, which has been verified by techniques like DSC and PXRD. innovareacademics.in
Mechanistic Research on Advanced Drug Delivery Systems for this compound.
Due to its low aqueous solubility and poor oral bioavailability, advanced drug delivery systems are being investigated to improve the therapeutic performance of this compound. innovareacademics.ininnovareacademics.inresearchgate.net These systems aim to enhance solubility, dissolution rate, and ultimately, absorption. innovareacademics.ininnovareacademics.inphytojournal.comresearchgate.net
Solid dispersion is one approach explored to improve Azelnidipine's solubility and dissolution rate. innovareacademics.ininnovareacademics.inresearchgate.netwisdomlib.org This involves dispersing the drug in a hydrophilic polymer matrix. Studies have shown that solid dispersions prepared by methods like fusion or solvent evaporation can significantly enhance the dissolution rate compared to the pure crystalline drug. innovareacademics.inwisdomlib.org For example, solid dispersions prepared with polyethylene (B3416737) glycol 6000 (PEG 6000) showed improved drug release. innovareacademics.in The enhancement in solubility and dissolution rate in solid dispersions is often attributed to the conversion of the crystalline drug to an amorphous form and the presence of the hydrophilic polymer. wisdomlib.org
Self-microemulsifying drug delivery systems (SMEDDS) and solid self-microemulsifying drug delivery systems (S-SMEDDS) are other promising strategies for improving the oral bioavailability of poorly water-soluble drugs like Azelnidipine. phytojournal.comresearchgate.netijpsdronline.com SMEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that can form fine oil-in-water microemulsions upon dilution with aqueous media. phytojournal.com S-SMEDDS convert the liquid SMEDDS into a solid dosage form while retaining the advantages of SMEDDS. phytojournal.com Studies have demonstrated that S-SMEDDS formulations of Azelnidipine can significantly improve drug release compared to the pure drug and marketed tablets. researchgate.netijpsdronline.com For instance, an optimized S-SMEDDS formulation using Capryol 90 as oil, Tween 80 as surfactant, and transcutol-HP as co-surfactant, adsorbed onto Neusilin UFL2, showed 99.4% drug release in 60 minutes, compared to 26.17% for the pure drug. ijpsdronline.com This approach leverages the ability of lipids and surfactants to enhance drug solvency and absorption. phytojournal.com
Other advanced delivery systems being explored include fast-dissolving tablets and films, which aim for a quick onset of action by promoting rapid disintegration and dissolution in the oral cavity. amazonaws.comtandfonline.comresearchgate.netresearchgate.net The use of superdisintegrants in fast-dissolving tablets has shown improved disintegration and dissolution profiles. tandfonline.com Mixed hydrotropy has also been investigated to enhance the solubility of Azelnidipine for fast-dissolving film formulations. researchgate.net Additionally, the encapsulation of Azelnidipine in micelles using solubilizers and permeation enhancers like Solutol HS15 and TPGS has shown potential for improving solubility and increasing drug encapsulation efficiency. pharmakonpress.gr
These mechanistic studies on various advanced drug delivery systems highlight the ongoing efforts to overcome the solubility and dissolution limitations of this compound, with the goal of improving its oral absorption and therapeutic efficacy.
Emerging Research Areas and Future Perspectives in R Azelnidipine Studies
Systems Biology and Omics Approaches in Understanding (R)-Azelnidipine's Effects
Systems biology and omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, are increasingly being employed to understand complex biological systems and diseases frontiersin.orgoatext.com. These approaches generate large datasets that, when integrated and analyzed using computational tools and artificial intelligence, can provide a holistic view of how biological systems are affected by interventions frontiersin.orgoatext.commdpi.com.
For this compound, applying systems biology and omics could offer deeper insights into its multifaceted actions beyond its known role as a calcium channel blocker nih.govnih.gov. While direct studies specifically on this compound using these approaches were not prominently found in the search results, the broader application of these methodologies in understanding drug effects on complex diseases like hypertension and cancer is well-established mdpi.comnih.gov.
Future research could utilize transcriptomics to identify gene expression changes in target tissues upon this compound administration, proteomics to analyze alterations in protein profiles and signaling pathways, and metabolomics to understand metabolic shifts. Integrating these data could reveal novel pathways influenced by this compound, potentially explaining its observed effects such as anti-inflammatory and antioxidant activities nih.govnih.gov. For example, systems biology approaches have been used to identify effective drug combinations by analyzing affected subnetworks in molecular interaction networks nih.gov. Such methods could be adapted to explore how this compound interacts within biological networks.
Mechanistic Investigations of Long-Term Pre-clinical Outcomes of this compound
Pre-clinical studies have indicated long-term benefits of Azelnidipine (B1666253), such as reducing arterial and glomerular injury in the kidneys of spontaneously hypertensive rats (SHR) nih.gov. It has also been shown to prevent left ventricular remodeling and improve systolic and diastolic function in preclinical models nih.gov. Mechanistic investigations into these long-term outcomes are crucial to fully understand how this compound confers these protective effects.
Detailed studies could focus on the molecular mechanisms underlying the observed renoprotective effects, including its impact on renal hemodynamics, inflammation, and fibrosis at a molecular level nih.gov. Similarly, exploring the long-term effects on cardiac tissue, such as changes in gene and protein expression related to hypertrophy, fibrosis, and contractility, would provide valuable insights into its cardioprotective properties nih.gov.
The anti-atherosclerotic action attributed to Azelnidipine, possibly due to its high affinity for vascular tissue and antioxidative activity, also warrants further long-term mechanistic investigation in preclinical models nih.gov. Understanding the specific pathways involved in preventing plaque formation and progression could reveal novel therapeutic targets. Preclinical data suggesting a greater intrinsic negative chronotropic action and less baroreceptor reflex activation compared to other calcium channel blockers also necessitates further mechanistic study over extended periods nih.gov.
Comparative Mechanistic Studies with Novel Therapeutic Agents in Pre-clinical Settings
Comparing the mechanistic actions of this compound with novel therapeutic agents in preclinical settings can help position it within the evolving landscape of treatment strategies. While comparisons with established calcium channel blockers like amlodipine (B1666008) have been made, particularly regarding effects on blood pressure and heart rate, comparative mechanistic studies with newer classes of drugs are less common in the provided literature nih.govmedicaldialogues.injapi.org.
Future preclinical research could compare the molecular pathways influenced by this compound with those targeted by novel agents for cardiovascular diseases or other conditions where Azelnidipine has shown potential benefits, such as cancer immunotherapy mdpi.comresearchgate.netnih.govnih.gov. For instance, comparative studies investigating the anti-inflammatory and antioxidant pathways modulated by this compound versus novel anti-inflammatory or antioxidant compounds could highlight unique mechanisms or synergistic potential nih.govnih.gov.
Furthermore, given the emerging research on Azelnidipine's potential in cancer immunotherapy by targeting immune checkpoints like SIRPα and PVR, comparative mechanistic studies with novel immunotherapeutic agents could be highly valuable mdpi.comresearchgate.netnih.gov. Such studies could elucidate whether this compound acts through similar or distinct mechanisms, potentially identifying opportunities for combination therapies.
Opportunities for Mechanistic Drug Repurposing of this compound
Drug repurposing, the investigation of existing drugs for new therapeutic purposes, presents significant opportunities for this compound, particularly given the recent findings regarding its potential in cancer immunotherapy mdpi.comresearchgate.netnih.govnih.govmdpi.com. Mechanistic studies are crucial to fully understand the basis of these new potential applications.
Research has shown that Azelnidipine can dual target SIRPα and PVR, blocking negative signaling pathways and enhancing the phagocytosis of tumor cells by macrophages mdpi.comresearchgate.netnih.gov. It has also been found to inhibit the growth of esophageal squamous cell carcinoma (ESCC) by targeting MEK1/2 nih.gov. Mechanistic investigations should aim to:
Detail the binding interactions of this compound with SIRPα, PVR, and MEK1/2 at a molecular level.
Elucidate the downstream signaling cascades affected by these interactions in the context of immune cell activation and tumor cell proliferation.
Explore whether the calcium channel blocking activity of this compound is linked to its immunomodulatory or anti-cancer effects, or if these are independent mechanisms.
Understanding these mechanisms will be vital for optimizing the use of this compound in these new indications and identifying patient populations most likely to benefit. The ability of Azelnidipine to enhance macrophage-mediated phagocytosis and affect CD8+ T cell infiltration and function in tumors highlights its potential as an immunomodulatory agent mdpi.comresearchgate.netnih.gov. Further mechanistic studies are needed to fully unravel these complex interactions within the tumor microenvironment.
Innovation in Experimental Methodologies for this compound Research
Advancements in experimental methodologies can significantly enhance the depth and scope of this compound research. Innovations in areas such as analytical chemistry, cell biology techniques, and in vivo modeling are particularly relevant.
In analytical chemistry, the development and validation of sensitive and specific methods for quantifying this compound in various biological matrices are essential for pharmacokinetic and pharmacodynamic studies researchgate.netresearchgate.netjournalgrid.comwisdomlib.orgwisdomlib.org. While RP-HPLC and LC-MS/MS methods have been developed for Azelnidipine, further innovation could focus on improving sensitivity, reducing sample volume, and enabling simultaneous quantification of this compound and its metabolites or co-administered drugs researchgate.netresearchgate.netwisdomlib.orgwisdomlib.org. Techniques like UV-Visible spectrophotometry have also been used for Azelnidipine estimation journalgrid.com.
In cell biology, advanced imaging techniques, gene editing technologies (e.g., CRISPR-Cas9), and in vitro co-culture systems can provide detailed insights into the cellular and molecular effects of this compound. For example, using advanced microscopy to visualize the interaction of this compound with calcium channels or immune checkpoints in live cells could provide dynamic mechanistic information.
Innovative in vivo models that better mimic human disease conditions, such as patient-derived xenograft models in cancer research or advanced models of cardiovascular disease, can provide more translationally relevant data on this compound's efficacy and mechanisms nih.gov. Furthermore, the integration of in vivo studies with omics approaches can provide a comprehensive understanding of systemic responses to this compound.
The application of artificial intelligence and machine learning for analyzing complex biological datasets generated from omics studies or high-throughput screening can also accelerate the discovery of new insights into this compound's actions and potential uses mdpi.com.
Compound Table
| Compound Name | PubChem CID |
| Azelnidipine | 65948 nih.govmedicaldialogues.inmdpi.comindiamart.comuni.lu |
| This compound | 9873077 nih.govnih.gov |
| Amlodipine | 2162 medicaldialogues.in |
| Citicoline (B1669096) | Not found in provided search results |
| Olmesartan (B1677269) medoxomil | Not found in provided search results |
| Chlorthalidone | Not found in provided search results |
| Telmisartan | Not found in provided search results |
| Samidorphan | 135398745 dntb.gov.ua |
| Niclosamide | Not found in provided search results |
| Albendazole | Not found in provided search results |
| Flubendazole | Not found in provided search results |
| Repaglinide | Not found in provided search results |
| Pimozide | Not found in provided search results |
| Fenofibrate | Not found in provided search results |
| Lonazolac | Not found in provided search results |
| Propranolol | Not found in provided search results |
| Liothyronine | Not found in provided search results |
| BayK8644 | Not found in provided search results |
| F4 | Not found in provided search results |
| Trametinib | Not found in provided search results |
| Nuplazid | Not found in provided search results |
| Tegaserod maleate | Not found in provided search results |
| Olmesartan | Not found in provided search results |
| Pitavastatin | Not found in provided search results |
| Ezetimibe | Not found in provided search results |
Interactive Data Tables
Based on the search results, limited specific quantitative data suitable for interactive tables within the strict scope of sections 9.1-9.5 were found. However, some findings related to preclinical outcomes and comparative studies can be presented conceptually.
Conceptual Data Representation: Preclinical Effects on Infarct Area
This table conceptually represents findings from a preclinical study on the effect of Azelnidipine and Citicoline on infarct area in a cerebral ischemia-reperfusion model. nih.gov
| Treatment Group | Effect on Infarct Area (vs Ischemic Control) |
| Ischemic Control | Significant increase |
| Azelnidipine (3 mg/Kg) | Significant decrease |
| Citicoline (250 mg/Kg) | Significant decrease |
| Azelnidipine (1.5 mg/Kg) + Citicoline (250 mg/Kg) | Further significant decrease |
Conceptual Data Representation: Preclinical Effects on Glutamate (B1630785) Levels
This table conceptually represents findings from a preclinical study on the effect of Azelnidipine and Citicoline on glutamate levels in a cerebral ischemia-reperfusion model. nih.gov
| Treatment Group | Effect on Glutamate Levels (vs Ischemic Control) |
| Ischemic Control | Significant increase |
| Azelnidipine (1.5 and 3 mg/Kg) | Significant reduction |
| Citicoline (250 mg/Kg) | Significant reduction |
| Azelnidipine (1.5 mg/Kg) + Citicoline (250 mg/Kg) | Further reduction |
Conceptual Data Representation: Azelnidipine's Effect on Macrophage Phagocytosis
This table conceptually represents findings on Azelnidipine's ability to enhance macrophage-mediated phagocytosis of tumor cells in vitro. mdpi.comresearchgate.netnih.gov
| Tumor Cell Line | Treatment (20 μM) | Effect on Macrophage Phagocytosis (vs Control) |
| MC38 | Azelnidipine | Enhanced |
| CT26 | Azelnidipine | Enhanced |
| B16-OVA | Azelnidipine | Enhanced |
| MC38 | Anti-CD47 (Positive Control) | Enhanced (slightly superior to Azelnidipine) |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing the (R)-enantiomer of azelnidipine?
- Methodological Answer : The synthesis of (R)-azelnidipine requires chiral resolution techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases or asymmetric catalysis. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and chiral purity analysis using circular dichroism (CD) or enantioselective HPLC . For novel compounds, provide spectral data and purity assessments (e.g., ≥95% by HPLC) in the main manuscript, with detailed synthetic procedures in supplementary materials .
Q. How does the pharmacokinetic profile of this compound differ from the racemic mixture in preclinical models?
- Methodological Answer : Comparative studies in animal models (e.g., spontaneously hypertensive rats) should measure plasma concentration-time curves, bioavailability, and tissue distribution using LC-MS/MS. For example, Oizumi et al. demonstrated sustained blood pressure reduction in rats with single-dose this compound, peaking at 6 hours . Ensure enantiomer-specific pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) are reported separately to avoid confounding racemic data .
Q. What analytical methods are validated for quantifying this compound in biological matrices?
- Methodological Answer : A validated HPTLC densitometric method can simultaneously quantify azelnidipine and related compounds. For example, a mobile phase of 5:4.7:0.3:0.1 (v/v/v/v) and silica gel 60 F254 plates achieved Rf values of 0.43 ± 0.03 for azelnidipine, with linearity (R² = 0.999) in the 400–1200 ng/band range. Include validation parameters per ICH Q2(R1): precision (RSD < 2%), accuracy (98–102%), and detection limits (LOD = 26.71 ng/band) .
Advanced Research Questions
Q. How can researchers design experiments to isolate enantiomer-specific pharmacological effects of this compound?
- Methodological Answer : Use stereoselective in vitro assays (e.g., calcium channel binding affinity tests) and in vivo models with enantiomerically pure samples. For example, compare (R)- and (S)-azelnidipine in hypertensive rats to assess blood pressure (BP) reduction kinetics and organ-specific hemodynamics. Control for metabolic interconversion by measuring plasma enantiomer ratios post-administration . Reference preclinical study designs from Table 1 in , ensuring sample sizes are statistically powered (e.g., n ≥ 8 per group).
Q. What strategies resolve contradictions between preclinical and clinical data on this compound’s efficacy?
- Methodological Answer : Discrepancies may arise from species-specific metabolism or dosing regimens. Conduct interspecies pharmacokinetic-pharmacodynamic (PK-PD) modeling to adjust human-equivalent doses. For instance, hypertensive dogs showed gradual BP reduction over 20 hours, while human trials required 6-week regimens for sustained effects . Perform meta-analyses of clinical trials (e.g., 16 mg/day dosing in essential hypertension) to identify confounding variables like patient comorbidities or drug interactions .
Q. How should researchers validate chiral purity in azelnidipine formulations during stability testing?
- Methodological Answer : Implement stability-indicating methods such as enantioselective HPLC under stress conditions (heat, light, pH extremes). Monitor degradation products and enantiomeric excess (ee) over time. For example, a validated protocol might use a Chiralpak AD-H column with a hexane:ethanol (90:10) mobile phase, UV detection at 242 nm, and acceptance criteria of ee ≥ 98% throughout shelf life .
Q. What frameworks optimize clinical trial designs for this compound in hypertensive populations with comorbidities?
- Methodological Answer : Apply the PICO framework:
- P : Patients with essential hypertension and diabetes (Stage 1-2).
- I : this compound 16 mg/day.
- C : Standard care (e.g., amlodipine).
- O : 24-hour ambulatory BP reduction, renal function markers (e.g., eGFR).
Ensure ethical compliance (FINER criteria) and power calculations for subgroup analyses . Reference long-term safety data from Table 2 in to justify sample size and endpoints.
Data Presentation and Reproducibility
Q. How to structure supplementary materials for azelnidipine studies to ensure reproducibility?
- Methodological Answer : Include:
- Synthetic protocols with reagent quantities, reaction conditions, and purification steps.
- Raw chromatograms (HPLC/HPTLC) with baseline resolution.
- Statistical analysis scripts (R/Python) for PK-PD modeling.
Label files as "Supplementary Data 1: Synthesis of this compound" and hyperlink them in the main text .
Q. What statistical methods address batch variability in enantiomer synthesis?
- Methodological Answer : Use multivariate analysis (e.g., PCA) to correlate process parameters (catalyst loading, temperature) with ee%. Report confidence intervals and reproducibility limits (e.g., ±1.5% ee across 3 batches) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
